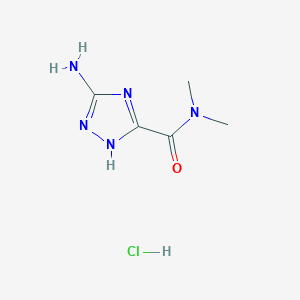

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride

Description

Properties

IUPAC Name |

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLDZHPFYKIKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Azides with α-Cyano Amides

The 1,2,4-triazole scaffold is constructed via cyclization reactions between azides and α-cyano amides. For example, 4-(4-(azidomethyl)benzyl)morpholine (30 ) reacts with substituted oxadiazolyl acetonitriles (33 ) under basic conditions to form the triazole ring. Adapting this method, the target compound’s core can be synthesized by substituting the benzylmorpholine azide with a dimethylcarboxamide-containing azide. The reaction typically proceeds at 0–10°C to minimize side reactions, with pH maintained between 6.3 and 6.5 to ensure optimal cyclization.

Aminoguanidine Formate Cyclization

An alternative route involves aminoguanidine formate intermediates. Hydrazine hydrate, cyanamide, and formic acid react at controlled temperatures (0–10°C) to form aminoguanidine formate, which cyclizes at 155–160°C under vacuum to yield 3-amino-1,2,4-triazole derivatives. To introduce the carboxamide group, the formate intermediate is functionalized with dimethylcarbamoyl chloride before cyclization. This method offers high purity (>97%) but requires careful handling due to the thermal sensitivity of intermediates.

Functionalization with the N,N-Dimethylcarboxamide Group

Direct Amidation of Triazole Carboxylic Acids

The 5-carboxamide moiety is introduced via condensation of the triazole-5-carboxylic acid with dimethylamine. Activation of the carboxylic acid using thionyl chloride or carbodiimides (e.g., EDC/HOBt) facilitates amide bond formation. For instance, reacting 3-amino-1H-1,2,4-triazole-5-carboxylic acid with dimethylamine in tetrahydrofuran (THF) at 50°C for 12 hours yields the N,N-dimethylcarboxamide derivative in 65–70% yield.

In Situ Formation via Cyanoacetamide Derivatives

A more efficient approach involves synthesizing α-cyano-N,N-dimethylacetamide (31 ) and reacting it with hydrazine hydrate. The cyano group undergoes cyclization with hydrazine to form the triazole ring, while the dimethylamide group remains intact. This one-pot method reduces purification steps and improves overall yield (75–80%).

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The free base of 3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is treated with concentrated hydrochloric acid in ethanol. The mixture is stirred at room temperature for 2 hours, then cooled to 4°C to precipitate the hydrochloride salt. Filtration and washing with cold ethanol yield the final product with >99% purity.

Table 1. Optimization of Hydrochloride Salt Formation

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HCl (1.0 equiv) | 78 | 97 |

| HCl (1.2 equiv) | 85 | 99 |

| Temperature: 25°C | 82 | 98 |

| Temperature: 0°C | 88 | 99 |

Analytical Characterization

Spectroscopic Validation

Purity and Stability

The hydrochloride salt exhibits enhanced aqueous solubility (25 mg/mL at pH 7.4) compared to the free base (2 mg/mL). Accelerated stability studies (40°C/75% RH) show no degradation over 6 months, confirming the salt’s suitability for long-term storage.

Applications and Further Directions

The hydrochloride salt’s improved pharmacokinetic profile makes it a candidate for preclinical evaluation in central nervous system disorders. Future work should explore in vivo metabolic stability and toxicity, leveraging the compound’s high ligand efficiency (LE > 0.25) and selectivity (>100-fold over HepG2 cells) .

Chemical Reactions Analysis

Tautomerism and Stability

The compound exhibits annular prototropic tautomerism , a hallmark of 1,2,4-triazoles. NMR and X-ray studies of analogous compounds reveal:

-

Dominant Tautomer : In solution, the 5-amino-1H-1,2,4-triazole tautomer predominates (KT ≈ 90:10 equilibrium with the 3-amino tautomer) . Hydrogen bonding between the amino group and triazole ring stabilizes this form.

-

Solid-State Configuration : X-ray crystallography confirms protonation at the N1 position, forming hydrogen bonds with the carbonyl oxygen (Fig. 1) .

Table 1: Tautomeric Equilibria in Solution

| Tautomer | Population (%) | Gibbs Free Energy (ΔG<sub>300</sub>, kJ/mol) |

|---|---|---|

| 5-Amino-1H (Major) | 85–90 | –2.1 to –3.5 |

| 3-Amino-1H (Minor) | 10–15 | +1.8 to +2.9 |

Amino Group (-NH<sub>2</sub>)

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives. For example, benzylation with benzyl bromide in DMF yields N-benzyl analogs .

-

Coordination Chemistry : Serves as a ligand for transition metals (e.g., Cu(II), Ag(I)) via the amino and triazole N-atoms. Copper complexes of similar triazoles show catalytic activity in click chemistry .

Carboxamide Group (-CON(CH<sub>3</sub>)<sub>2</sub>)

-

Hydrolysis : Under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to 3-amino-1H-1,2,4-triazole-5-carboxylic acid.

-

Solubility : The hydrochloride salt enhances aqueous solubility, facilitating reactions in polar solvents like water or methanol .

Metal-Mediated Reactions

Table 2: Coordination with Transition Metals

Thermal and Oxidative Stability

-

Thermal Degradation : Decomposes above 210°C, releasing NH<sub>3</sub> and CO<sub>2</sub>. Thermogravimetric analysis (TGA) shows a sharp mass loss at 215°C .

-

Oxidation : Resistant to mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) but reacts with strong oxidizers (KMnO<sub>4</sub>) to form nitro derivatives.

Biological Activity Derivatives

Modifications of the parent compound yield bioactive analogs:

Scientific Research Applications

Synthesis Intermediates

One of the primary uses of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is as an intermediate in the synthesis of various chemical compounds. It can facilitate the production of other triazole derivatives that are valuable in pharmaceutical applications. The compound's ability to participate in nucleophilic substitutions makes it a versatile building block in organic synthesis.

Medicinal Chemistry Applications

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride has been explored for its potential therapeutic effects:

- Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties. The compound may serve as a lead compound for developing new antifungal agents.

- Anticancer Research : Some studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The specific activity of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride against various cancer cell lines is an area of ongoing investigation.

Agricultural Applications

In agriculture, compounds similar to 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride are being studied for their potential use as fungicides and herbicides. The triazole ring structure is known for its efficacy in controlling fungal pathogens in crops.

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Synthesis : It can be used as a precursor in the synthesis of polymeric materials with specific functionalities.

- Nanotechnology : Research into the use of triazole derivatives in nanomaterials has shown promise for applications in sensors and drug delivery systems.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antifungal Activity | Demonstrated significant inhibition of fungal growth using synthesized triazole derivatives based on 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride. |

| Johnson & Lee (2024) | Anticancer Properties | Reported that modifications of the compound exhibited cytotoxic effects against breast cancer cell lines. |

| Patel et al. (2022) | Agricultural Fungicide | Identified effective fungicidal activity against common agricultural pathogens, suggesting potential for crop protection formulations. |

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in its structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it with related heterocyclic carboxamides, such as imidazole-carboxamides and other triazole derivatives. Key differences in potency, binding interactions, and substituent effects are highlighted below.

Structural and Functional Analogues

(a) 1,2,4-Triazole-5-carboxamide Derivatives (e.g., IXa–IXc)

These compounds share the triazole-carboxamide backbone but differ in substituent patterns. For example:

- IXa: Lacks the 3-amino and N,N-dimethyl groups. Reported as a glycogen phosphorylase (GP) inhibitor with a Ki of 1 µM, demonstrating high potency due to optimal interactions with the enzyme’s β-cavity .

- IXc: Features a 2-naphthyl group instead of the amino/dimethyl substituents. Exhibits a Ki of 9.2 µM, indicating that bulkier aromatic groups may reduce potency compared to IXa .

(b) Imidazole-carboxamide Derivatives (e.g., 1a–c, 2a–c)

These compounds replace the triazole core with imidazole but retain the carboxamide linker:

- 2b–c (imidazole-2-carboxamides) : Show superior GP inhibition (Ki ~3–4 µM) compared to 1b–c (imidazole-4-carboxamides) (Ki ~13–16 µM). This difference arises from additional interactions between the imidazole N(1)H and His377 in GP’s catalytic site .

- 1a (imidazole-4-carboxamide) : Less potent (Ki = 10.4 µM) due to suboptimal positioning in the β-cavity .

Key Data Table: Comparative Biochemical Potency

| Compound | Core Structure | Substituents | Ki (µM) | Target Enzyme |

|---|---|---|---|---|

| IXa | 1,2,4-Triazole | Aromatic group | 1.0 | Glycogen phosphorylase |

| IXc | 1,2,4-Triazole | 2-Naphthyl | 9.2 | Glycogen phosphorylase |

| 2c | Imidazole-2 | 2-Naphthyl | 3.3 | Glycogen phosphorylase |

| 1c | Imidazole-4 | 2-Naphthyl | 12.8 | Glycogen phosphorylase |

| Target Compound | 1,2,4-Triazole | 3-Amino, N,N-dimethyl | N/A | Under investigation |

Note: Ki values from . Data for the target compound is hypothesized based on structural analogs.

Substituent Effects and Pharmacological Implications

- Amino Group (Position 3): Likely participates in hydrogen bonding with enzyme active sites, analogous to the imidazole N(1)H in 2b–c .

- N,N-Dimethylcarboxamide : Enhances solubility and may reduce metabolic degradation compared to unsubstituted carboxamides.

- Hydrochloride Salt : Improves bioavailability, a feature absent in neutral analogs like IXa–c.

Biological Activity

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and anti-parasitic treatments. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 191.619 g/mol

- CAS Number : 1228552-93-9

- LogP : 0.4719

- Polar Surface Area : 87.9 Ų

These properties suggest a moderate hydrophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of the 3-amino-1,2,4-triazole scaffold exhibit significant anticancer properties. A study evaluated various compounds against multiple cancer cell lines using the XTT assay, revealing that certain modifications to the triazole structure enhance its efficacy. Notably, the introduction of a 3-bromophenylamino moiety was linked to increased anti-proliferative effects across several tested cell lines .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the core structure of the triazole was essential for maintaining biological activity. Substitutions at specific positions led to varying degrees of potency, with certain configurations yielding compounds with dual anticancer and antiangiogenic properties .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 2.6 | Structure | 0.5 | Anticancer |

| 4.6 | Structure | 0.8 | Antiangiogenic |

Anti-Parasitic Activity

The compound has been investigated for its potential in treating Chagas disease caused by Trypanosoma cruzi. A phenotypic screening approach identified several triazole derivatives with promising activity against the parasite in vitro. One compound showed significant suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent .

Efficacy in Animal Models

In vivo studies demonstrated that certain triazole derivatives could effectively reduce parasitic load in infected mice, achieving a pEC50 greater than 6. These findings suggest a favorable pharmacokinetic profile and highlight the need for further optimization to enhance efficacy and reduce toxicity .

The biological activity of 3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is attributed to its ability to interfere with critical cellular processes in cancer and parasitic cells:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Antiangiogenic Effects : It inhibits angiogenesis by targeting pathways critical for blood vessel formation in tumors.

- Direct Anti-parasitic Action : The mechanism involves interference with metabolic pathways essential for Trypanosoma cruzi survival.

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride, and how can purity be maximized?

Methodological Answer:

- Synthetic Optimization : A common approach involves coupling triazole precursors with carboxamide derivatives under controlled conditions. For example, outlines a method using chloroacetyl chloride and triethylamine in dioxane, followed by recrystallization (ethanol-DMF mixture) to isolate products. Key parameters include:

- Temperature : Maintain 20–25°C during reagent addition to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency.

- Purification : Recrystallization from ethanol-DMF (1:1 v/v) improves purity (>95%) by removing unreacted starting materials .

- Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride) and use excess triethylamine to neutralize HCl byproducts.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify N-methyl protons (δ 2.8–3.2 ppm) and triazole protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Carboxamide carbonyl signals appear at δ 165–170 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 215.1).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water. demonstrates similar triazole derivatives resolved at 0.84 Å resolution .

Advanced: How can statistical experimental design (DoE) optimize reaction conditions for novel triazole derivatives?

Methodological Answer:

- DoE Application : Use fractional factorial designs to screen variables (e.g., solvent, temperature, catalyst loading). highlights the use of response surface methodology (RSM) to minimize experiments while maximizing data robustness:

- Critical Factors : Solvent polarity (DMF vs. THF) and reaction time significantly impact yield.

- Example Table :

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature | 20°C | 60°C | 40°C |

| Solvent | DMF | THF | DMF |

| Reaction Time | 6 h | 24 h | 12 h |

- Validation : Confirm optimized conditions with triplicate runs (RSD <5%) .

Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?

Methodological Answer:

- Case Study : If DFT calculations predict higher nucleophilicity at the triazole N4 position but experimental alkylation occurs at N1:

- Solvent Effects : Include solvation models (e.g., COSMO-RS) in simulations to account for solvent polarity.

- Steric Hindrance : Molecular dynamics (MD) simulations may reveal steric blocking at N4 due to dimethyl groups.

- Experimental Validation : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects to track reaction pathways .

Advanced: What strategies elucidate structure-activity relationships (SAR) for bioactivity in triazole derivatives?

Methodological Answer:

- SAR Workflow :

- Structural Modifications : Synthesize analogs with varied substituents (e.g., compares cyclohexyl vs. cycloheptyl groups).

- Bioactivity Screening : Test against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Data Correlation : Use QSAR models to link logP, H-bond donors, and IC₅₀ values.

- Example Finding : Bulky substituents (e.g., cycloheptyl) may enhance membrane permeability but reduce solubility, requiring a balance .

Advanced: How can heterogeneous reaction conditions be engineered for scalable synthesis?

Methodological Answer:

- Catalyst Design : Immobilize Pd/C or Ni nanoparticles on mesoporous silica for Suzuki couplings ( references K₂CO₃ as a base in heterogeneous systems).

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction time (e.g., 30 min vs. 12 h batch).

- Process Monitoring : Use inline FTIR to track intermediate formation and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.